![molecular formula C31H34N2O3S2 B2429163 ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681279-91-4](/img/structure/B2429163.png)
ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including an indole ring and a thiophene ring . These structures are often found in biologically active compounds.
Molecular Structure Analysis
The compound contains an indole ring and a thiophene ring, both of which are aromatic and contribute to the compound’s stability . The presence of the amide group suggests that the compound may act as a hydrogen bond donor or acceptor, which could be important for its interactions with biological targets.Scientific Research Applications
- TIBM-Cu MOF demonstrates exceptional CO2 adsorption capacity (3.60 mmol/g) due to its open Cu sites, outperforming TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Its high porosity (0.3–1.5 nm) also results in significant CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .
- The compound has been synthesized under microwave irradiation, yielding ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate . This novel compound shows promise for further investigation .
- Another derivative, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , has been successfully synthesized as a side product of the Biginelli reaction. Its unique structure warrants exploration .
Metal-Organic Frameworks (MOFs) for Gas Adsorption
Synthesis of Novel Compounds
properties
IUPAC Name |
ethyl 2-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O3S2/c1-5-36-31(35)28-24-11-7-9-13-26(24)38-30(28)32-29(34)21(4)37-27-18-33(25-12-8-6-10-23(25)27)17-22-16-19(2)14-15-20(22)3/h6,8,10,12,14-16,18,21H,5,7,9,11,13,17H2,1-4H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVADXPAILAOTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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